4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester
CAS No.: 76275-88-2
Cat. No.: VC4126210
Molecular Formula: C7H6BrNO3S
Molecular Weight: 264.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76275-88-2 |
|---|---|
| Molecular Formula | C7H6BrNO3S |
| Molecular Weight | 264.1 g/mol |
| IUPAC Name | methyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H6BrNO3S/c1-12-7(11)4-3-13-6(9-4)5(10)2-8/h3H,2H2,1H3 |
| Standard InChI Key | YGLQTJJQXRMSQU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC(=N1)C(=O)CBr |
| Canonical SMILES | COC(=O)C1=CSC(=N1)C(=O)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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A thiazole core (a five-membered heterocycle containing nitrogen and sulfur)
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A methyl ester at the 4-position, enhancing solubility and enabling further derivatization via hydrolysis or transesterification.
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A bromoacetyl group at the 2-position, providing a reactive handle for nucleophilic substitution or cross-coupling reactions.
This combination creates a multifunctional scaffold capable of participating in diverse chemical transformations.
Physicochemical Profile
Key properties derived from experimental data include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrNO₃S |
| Molecular Weight | 264.1 g/mol |
| CAS Registry Number | 76275-88-2 |
| Solubility | Likely polar organic solvents (e.g., DMF, DMSO) |
| Stability | Sensitive to moisture and strong bases due to ester and bromoacetyl groups |
The bromoacetyl moiety’s electrophilic nature makes this compound particularly reactive toward thiols, amines, and other nucleophiles, a property exploited in targeted drug design.
Synthetic Approaches and Reaction Pathways
General Synthesis Strategies
While explicit protocols for synthesizing 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester are scarce, analogous thiazole derivatives provide insight into plausible routes :
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Thiazole Ring Formation:
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Hantzsch thiazole synthesis: Condensation of α-halo ketones with thioamides.
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Cyclization of thiourea derivatives with α-bromoketones.
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Functionalization Steps:
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Esterification: Reaction of 4-thiazolecarboxylic acid with methanol under acidic or coupling agent-mediated conditions.
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Bromoacetylation: Introduction of the bromoacetyl group via Friedel-Crafts acylation or nucleophilic substitution on pre-acetylated intermediates.
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Case Study: Synthesis of Analogous Thiazole Esters
A representative procedure for methyl 4-methylthiazole-5-carboxylate (CAS: 20485-41-0) involves :
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Chlorination: Treatment of 4-methylthiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride.
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Esterification: Reaction with methanol in the presence of pyridine, yielding the methyl ester (51% yield after purification) .
Adapting this approach, bromoacetylation could be achieved by substituting the methyl group with bromoacetyl chloride under controlled conditions.
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
The compound’s dual functionality (ester and bromoacetyl groups) enables its use in constructing:
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Heterocyclic libraries: Via nucleophilic displacement of bromide with amines or thiols, followed by ester hydrolysis to carboxylic acids.
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Targeted prodrugs: Conjugation of the bromoacetyl group to tumor-specific antibodies for site-activated chemotherapy .
Biological Activity of Thiazole Derivatives
Though direct studies on this compound are lacking, structurally related thiazoles exhibit:
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Anticancer effects: Inhibition of glioma cell migration through aryl hydrocarbon receptor (AHR) agonism, as demonstrated by 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) .
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Antimicrobial activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins.
Future Research Directions
Unexplored Synthetic Applications
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Cross-coupling reactions: Leveraging the bromide for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups.
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Bioconjugation: Developing antibody-drug conjugates (ADCs) using the bromoacetyl group’s specificity for cysteine residues.
Biological Screening Priorities
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In vitro cytotoxicity: Testing against NCI-60 cancer cell lines.
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Pharmacokinetic profiling: Assessing metabolic stability in liver microsomes.
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